

Live Cell Imaging with 5-DTAF: A Comprehensive Protocol for Researchers

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Compound of Interest

Compound Name: 5-DTAF

Cat. No.: B148997

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein (**5-DTAF**) is a highly reactive fluorescent dye that serves as a valuable tool for live cell imaging. Its utility stems from its ability to covalently bind to a wide range of biomolecules within living cells. The dichlorotriazinyl group of **5-DTAF** readily reacts with primary amino groups, thiols, and even hydroxyl groups on proteins and polysaccharides under slightly alkaline conditions.^[1] This broad reactivity allows for the general labeling of cellular structures, making it a versatile probe for visualizing cell morphology, tracking cellular dynamics, and assessing cell viability in real-time. This document provides a detailed protocol for utilizing **5-DTAF** in live cell imaging applications, complete with quantitative data, experimental procedures, and visual workflows to guide researchers in their experimental design.

Data Presentation

The photophysical properties of **5-DTAF** are critical for designing imaging experiments. The following table summarizes its key characteristics.

Property	Value	Reference
Excitation Maximum (λ_{ex})	498 nm	[2]
Emission Maximum (λ_{em})	517 nm	[2]
Molar Extinction Coefficient	80,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	0.79 - 0.95	[2]
Molecular Weight	495.3 g/mol	[3]

Experimental Protocols

This section outlines the necessary steps for preparing reagents and labeling live mammalian cells with **5-DTAF** for subsequent imaging.

Reagent Preparation

1. **5-DTAF** Stock Solution (10 mg/mL):

- Dissolve 1 mg of **5-DTAF** in 100 μL of anhydrous dimethyl sulfoxide (DMSO).
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C , protected from light and moisture. When stored correctly, the stock solution is stable for at least one month.[4]

2. Bicarbonate Buffer (0.1 M, pH 9.0):

- Prepare a 0.2 M solution of anhydrous sodium carbonate (Na_2CO_3) by dissolving 2.12 g in 100 mL of deionized water.
- Prepare a 0.2 M solution of sodium bicarbonate (NaHCO_3) by dissolving 1.68 g in 100 mL of deionized water.
- To create the pH 9.0 buffer, mix 4.0 mL of the 0.2 M sodium carbonate solution with 46.0 mL of the 0.2 M sodium bicarbonate solution.
- Adjust the final volume to 200 mL with deionized water.

- Sterilize the buffer by filtering it through a 0.22 μm filter and store it at 4°C.

3. Labeling Buffer:

- For live cell labeling, it is crucial to use a buffer that maintains cell viability. A common choice is a protein-free physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free cell culture medium, adjusted to pH 8.5-9.0 with the bicarbonate buffer. The slightly alkaline pH is necessary for the reaction between **5-DTAF** and cellular components.

Live Cell Labeling Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide suitable for live cell imaging.
 - Culture the cells until they reach the desired confluency (typically 60-80%). Ensure the cells are healthy and adherent.
- Preparation of Staining Solution:
 - On the day of the experiment, thaw an aliquot of the **5-DTAF** stock solution.
 - Dilute the **5-DTAF** stock solution in pre-warmed (37°C) labeling buffer to the desired final concentration. A starting concentration range of 1-10 $\mu\text{g/mL}$ is recommended. It is crucial to titrate the concentration to find the optimal balance between signal intensity and cell viability.
- Cell Staining:
 - Aspirate the cell culture medium from the cells.
 - Gently wash the cells once with pre-warmed HBSS or PBS.
 - Add the **5-DTAF** staining solution to the cells, ensuring the entire cell monolayer is covered.

- Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light. The incubation time may need to be optimized.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells three times with pre-warmed labeling buffer or phenol red-free culture medium to remove unbound dye and reduce background fluorescence. Each wash should be for 3-5 minutes.
- Imaging:
 - After the final wash, add fresh, pre-warmed phenol red-free imaging medium to the cells. Suitable imaging media include specialized live cell imaging solutions or phenol red-free DMEM/F-12 supplemented with serum and other necessary components.
 - Proceed to the microscope for immediate imaging.

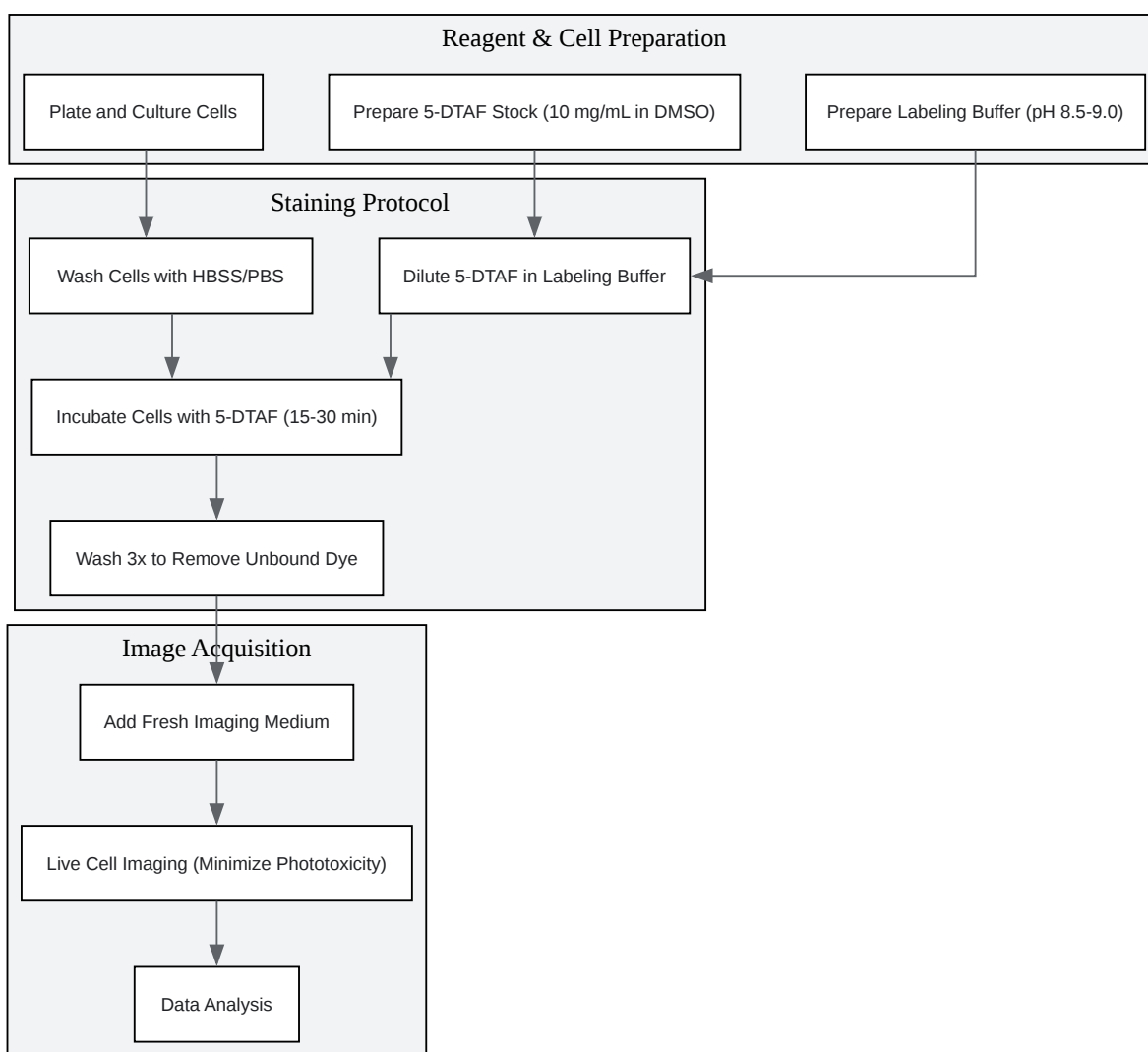
Live Cell Imaging and Phototoxicity Mitigation

Phototoxicity is a critical concern in live cell imaging as it can alter cellular physiology and lead to artifacts.^{[5][6]} The following are recommendations to minimize phototoxicity:

- Light Source: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
- Exposure Time: Keep the camera exposure time as short as possible.
- Time-lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions as much as the experimental design allows.
- Objective: Use a high numerical aperture (NA) objective to collect more light and reduce the required excitation intensity.
- Imaging Medium: Utilize an imaging medium containing antioxidants to help quench reactive oxygen species generated during fluorescence excitation.

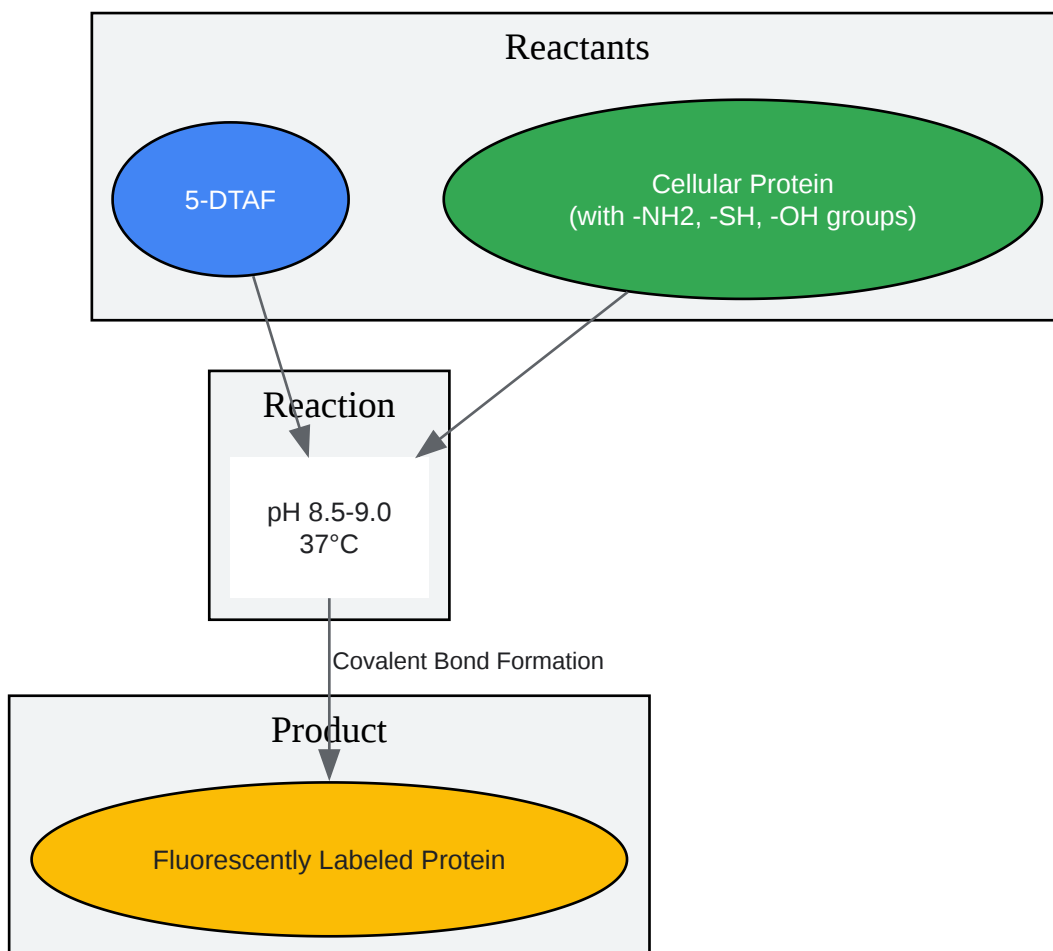
Visualizing the Workflow and Labeling Mechanism

To aid in understanding the experimental process, the following diagrams have been generated using the DOT language.



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Figure 1. Experimental workflow for live cell imaging with **5-DTAF**.



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